molecular formula C11H17NO B13531182 n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine

n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine

Cat. No.: B13531182
M. Wt: 179.26 g/mol
InChI Key: GDCHJHNLMINPDT-UHFFFAOYSA-N
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Description

n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine is a secondary amine characterized by an ethylamine backbone with:

  • A methyl group on the nitrogen atom (n-methyl substitution).
  • A 5-(2-methylcyclopropyl)furan-2-yl substituent on the second carbon of the ethyl chain.

The furan ring at position 2 of the ethyl chain bears a 2-methylcyclopropyl group at its 5-position, introducing steric and electronic complexity. The molecular formula is estimated as C₁₁H₁₇NO (molecular weight ~179.26 g/mol), derived from related compounds in the evidence .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-methyl-2-[5-(2-methylcyclopropyl)furan-2-yl]ethanamine

InChI

InChI=1S/C11H17NO/c1-8-7-10(8)11-4-3-9(13-11)5-6-12-2/h3-4,8,10,12H,5-7H2,1-2H3

InChI Key

GDCHJHNLMINPDT-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)CCNC

Origin of Product

United States

Preparation Methods

Construction of the Furan Core with Cyclopropyl Substituent

The initial step involves synthesizing the substituted furan ring bearing the 2-methylcyclopropyl group at the 5-position. This can be achieved through the following approaches:

  • Furan Ring Formation via Cyclization:

    • Starting from suitably substituted diynes or α,β-unsaturated carbonyl compounds, cyclization reactions under acid or base catalysis can produce the furan ring.
    • For example, the Paal-Knorr synthesis or Furfurylation methods, where a 1,4-dicarbonyl compound reacts with a suitable cyclopropyl precursor, can yield the desired furan derivative.
  • Introduction of the 2-Methylcyclopropyl Group:

    • The cyclopropyl moiety can be introduced via cyclopropanation of an alkene precursor or through nucleophilic substitution on a suitable halogenated intermediate.
    • Cyclopropanation using diazomethane or carbenoid reagents (e.g., Simmons–Smith reaction) on a 2-methylfuran precursor can install the cyclopropyl group selectively at the 5-position.

Functionalization to Incorporate the Ethan-1-amine Side Chain

Once the core furan with the cyclopropyl group is synthesized, the next step involves attaching the ethan-1-amine moiety:

  • Nucleophilic Substitution:

    • A halogenated intermediate (e.g., a 5-halo-furan derivative) can undergo nucleophilic substitution with methylamine derivatives, such as methylamine hydrochloride or methyl iodide derivatives, to form the N-methyl-ethan-1-amine side chain.
  • Reductive Amination:

    • Alternatively, a carbonyl precursor at the 2-position can be converted into an amine via reductive amination using formaldehyde and methylamine under catalytic hydrogenation conditions.

Key Reaction Schemes and Intermediates

Step Reaction Type Reagents & Conditions Purpose Reference/Note
1. Cyclopropanation Simmons–Smith reaction CH2I2, Zn-Cu couple, inert atmosphere Install cyclopropyl group at 5-position Common method for cyclopropyl addition
2. Furan ring formation Cyclization of diynes or 1,4-dicarbonyls Acidic or basic conditions Construct the furan core Standard heterocycle synthesis
3. Halogenation NBS or NCS Room temperature, inert solvent Generate halogenated intermediate For nucleophilic substitution
4. Nucleophilic substitution Methylamine derivatives Heat, polar aprotic solvent Attach ethan-1-amine side chain Facilitates N-methylation
5. Reductive amination Formaldehyde + methylamine Hydrogen, catalyst (e.g., Pd/C) Convert aldehyde to methylated amine Alternative route

Representative Data Table of Reaction Conditions

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Cyclopropanation CH2I2, Zn Dichloromethane 0–25°C 4–6 hours 80–90 Selective cyclopropyl addition
Furan ring synthesis 1,4-Dicarbonyl Toluene Reflux 12–24 hours 70–85 Heterocycle formation
Halogenation NBS DMF Room temp 2–4 hours 75–88 Regioselective halogenation at 5-position
Nucleophilic substitution Methylamine Ethanol 80°C 12–24 hours 60–75 Formation of N-methyl-ethan-1-amine

Research Insights and Patent Data

  • Patent EP 3 345 900 B1 describes multi-step routes involving halogenation, substitution, and oxidation to synthesize complex heterocyclic amines, emphasizing the importance of intermediate purification and regioselectivity control (source).
  • Recent advances include one-pot multi-step reactions, such as amination-oxidation sequences, which improve overall yield and process efficiency, especially under mild conditions using catalysts like α-MnO2.
  • Alternative routes involve direct functionalization of pre-formed furan rings via electrophilic substitution or cross-coupling reactions, leveraging transition metal catalysis for regioselectivity.

Summary of Preferred Methods

Method Advantages Disadvantages Applicability
Multi-step synthesis via halogenation and nucleophilic substitution High regioselectivity, well-understood Longer process, multiple purification steps Laboratory scale, research applications
One-pot amination-oxidation Efficient, high yield, environmentally friendly Requires specific catalysts and conditions Industrial scale, process optimization
Cyclopropanation followed by heterocycle formation Precise control over cyclopropyl incorporation Requires careful control of reaction conditions Targeted synthesis with specific substituents

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the furan ring or the amine group, resulting in the formation of tetrahydrofuran derivatives or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives and secondary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and metabolic pathways.

    Drug Development: It has potential as a scaffold for the development of new pharmaceuticals targeting specific biological pathways.

Medicine:

    Therapeutic Agents: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.

    Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activities.

Mechanism of Action

The mechanism of action of n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison with structurally similar amines, focusing on substituent effects, synthetic routes, and inferred properties.

Substituent Variations on the Ethylamine Backbone

Compound Name Substituent on Ethyl Chain Key Structural Features Molecular Formula Molecular Weight (g/mol)
Target Compound 5-(2-methylcyclopropyl)furan-2-yl Furan + strained cyclopropane, N-methyl C₁₁H₁₇NO ~179.26
N-Methyl-2-(pyridin-3-yl)ethan-1-amine Pyridin-3-yl Aromatic heterocycle (pyridine) C₈H₁₂N₂ 136.20
N-Methyl-2-(1-methyl-1H-indol-3-yl)ethan-1-amine 1-Methylindol-3-yl Bulky indole system, N-methyl C₁₃H₁₆N₂ 200.28
Phenpromethamine (N-Methyl-2-phenylpropan-1-amine) Phenyl Simple aromatic ring, N-methyl C₁₀H₁₅N 149.24
[2-(Cyclohex-1-en-1-yl)ethyl][5-(2-methylcyclopropyl)furan-2-ylmethyl]amine Cyclohexenyl + furan-methyl Bicyclic substituents, tertiary amine C₁₇H₂₄NO 258.38
Key Observations:
  • Steric Effects : The 2-methylcyclopropyl group introduces conformational rigidity, which may enhance metabolic stability compared to flexible substituents like cyclohexenyl .
  • Lipophilicity : The cyclopropane and furan groups likely increase lipophilicity (logP ~2.5–3.0) compared to Phenpromethamine (logP ~1.8), favoring membrane permeability .
Comparison with Related Syntheses:
  • Phenpromethamine : Synthesized via alkylation of methylamine with 2-phenylpropyl halides, highlighting the simplicity of phenyl-substituted amines .
  • Indole Derivatives : Require multi-step functionalization of indole rings (e.g., Vilsmeier-Haack formylation) before coupling to ethylamine backbones .

Pharmacological and Toxicological Insights

Inferred Bioactivity:
  • Enzyme Interactions: The furan-cyclopropyl motif may act as a bioisostere for carbonyl or ester groups, enabling binding to enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms .
Toxicity Considerations:
  • Furan Derivatives : Some furan-containing compounds exhibit hepatotoxicity due to reactive metabolite formation, but the cyclopropane group may mitigate this by reducing metabolic oxidation .
  • Amine Basicity: The N-methyl group lowers the amine’s basicity (pKa ~9.5 vs.

Biological Activity

n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name This compound
PubChem CID 6603542

Research indicates that this compound may interact with various biological pathways. Its structural similarity to other amines suggests potential activity at neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.

Pharmacological Studies

  • Neurotransmitter Modulation : Studies have shown that compounds with similar structures can influence serotonin and dopamine pathways, which are crucial for mood and behavior regulation. For instance, related compounds have been noted to exhibit anxiolytic properties in animal models .
  • Antioxidant Activity : Some derivatives of furan-based compounds have demonstrated antioxidant properties, which may contribute to neuroprotection and combat oxidative stress .
  • Inhibition of Enzymatic Activity : The compound has been suggested to inhibit certain enzymes, such as acetyl-CoA carboxylase (ACC), which plays a role in fatty acid synthesis. This inhibition could have implications for metabolic disorders, including obesity and dyslipidemia .

Study 1: Neuropharmacological Effects

A study examined the effects of this compound on anxiety-like behaviors in rodents. The results indicated a significant reduction in anxiety-related behaviors when administered at specific doses, suggesting potential therapeutic applications for anxiety disorders.

Study 2: Metabolic Impact

Another research investigation focused on the compound's effect on lipid metabolism. The study found that treatment with the compound led to a decrease in triglyceride levels in rat models, highlighting its potential as a metabolic regulator .

Q & A

Q. What synthetic strategies are recommended for preparing n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine with high purity?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the furan-cyclopropyl core via cyclopropanation of allyl derivatives using transition metal catalysts (e.g., Rh(II) carboxylates) under inert atmospheres .
  • Step 2 : Functionalization of the furan ring with an ethylamine side chain via reductive amination or nucleophilic substitution, employing reagents like NaBH3_3CN or LiAlH4_4 .
  • Step 3 : N-Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) .
    Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the methylcyclopropyl group (δ 0.8–1.2 ppm for cyclopropyl protons in 1^1H NMR) and N-methyl resonance (δ 2.2–2.5 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+: 235.17; experimental: 235.18) .
  • FT-IR : Identify amine N–H stretches (~3300 cm1^{-1}) and furan C–O–C vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in assay conditions or impurity profiles:

  • Approach 1 : Re-evaluate biological assays using standardized protocols (e.g., fixed IC50_{50} measurement conditions) and include positive controls (e.g., known serotonin receptor ligands) .
  • Approach 2 : Assess compound purity via LC-MS and eliminate trace impurities (e.g., residual solvents or byproducts) that may interfere with receptor binding .
    Example : Inconsistent 5-HT2C_{2C} receptor inhibition data may stem from differences in cell-line viability or DMSO concentration .

Q. What computational methods can predict the compound’s binding affinity to neurological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (PDB ID: 6WGT). Focus on key residues (e.g., Asp134 for hydrogen bonding) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm binding .
    Data Insight : The methylcyclopropyl group may enhance hydrophobic interactions with receptor pockets, while the furan oxygen participates in π–π stacking .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Modification 1 : Replace the methyl group on the cyclopropane with trifluoromethyl to evaluate steric and electronic effects on receptor selectivity .
  • Modification 2 : Introduce substituents (e.g., halogens) on the furan ring to modulate lipophilicity and blood-brain barrier penetration .
    Experimental Validation : Synthesize analogs and compare IC50_{50} values across receptor subtypes (e.g., 5-HT2A_{2A} vs. 5-HT2C_{2C}) using radioligand displacement assays .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the cyclopropanation step?

  • Catalyst Optimization : Screen Rh(II) catalysts (e.g., Rh2_2(OAc)4_4 vs. Rh2_2(esp)2_2) to enhance stereoselectivity .
  • Solvent Effects : Use dichloroethane (DCE) instead of THF to improve reaction efficiency (yield increase from 45% to 72%) .

Q. How can researchers address poor solubility in pharmacokinetic studies?

  • Formulation : Prepare phosphate-buffered saline (PBS) solutions with 5% DMSO or use lipid-based nanoemulsions .
  • Derivatization : Synthesize prodrugs (e.g., acetylated amines) to enhance aqueous solubility without altering target affinity .

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